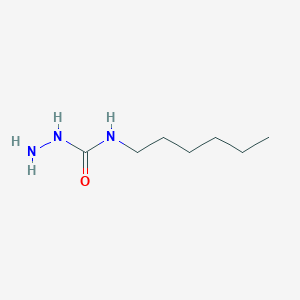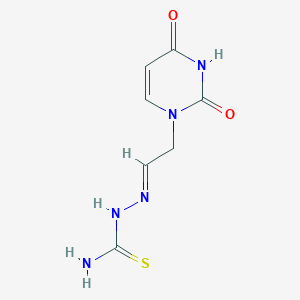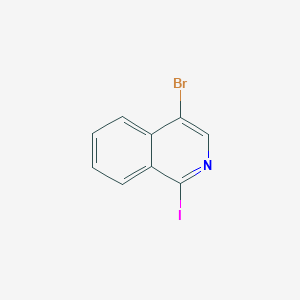
4-Bromo-1-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and organic materials. The presence of both bromine and iodine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of isoquinoline followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents. For example, a flask containing 1,4-dibromoisoquinoline, sodium iodide, and acetyl chloride is heated to reflux overnight. Upon cooling, the reaction mixture is quenched with water and then carefully basified .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-iodoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and acetyl chloride are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products Formed: The major products formed from these reactions include substituted isoquinolines, coupled products with extended aromatic systems, and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-1-iodoisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-iodoisoquinoline involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, coupling, and other reactions, allowing the compound to form complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
1-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
4-Chloro-1-iodoisoquinoline: Contains chlorine instead of bromine.
Uniqueness: 4-Bromo-1-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in organic synthesis. This dual-halogenated structure allows for a wider range of chemical transformations compared to its mono-halogenated counterparts .
Propiedades
Número CAS |
927800-97-3 |
|---|---|
Fórmula molecular |
C9H5BrIN |
Peso molecular |
333.95 g/mol |
Nombre IUPAC |
4-bromo-1-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
YLCOJMDBTWKXEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




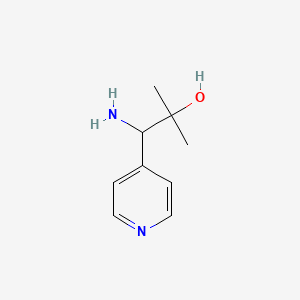
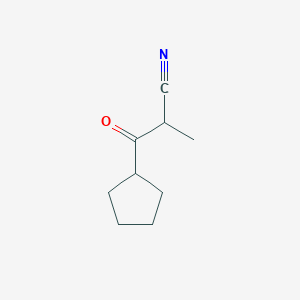
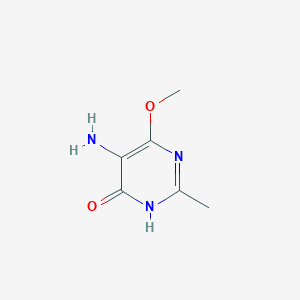
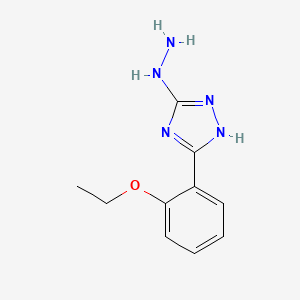
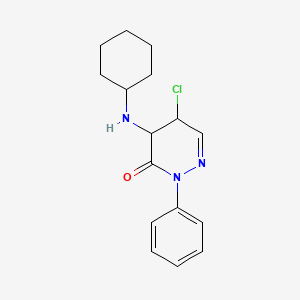
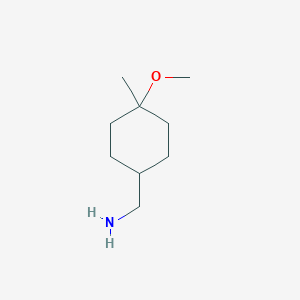

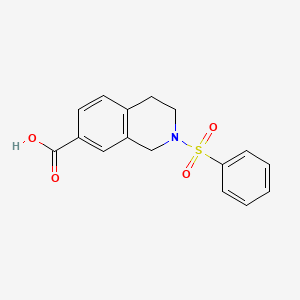
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
